CID 137948643

Descripción

CID 137948643 is a chemical compound identified in recent studies as part of a broader investigation into natural product derivatives and synthetic analogs. The compound was isolated during the vacuum distillation of CIEO (a plant-derived extract), as shown in the GC-MS total ion chromatogram (, Figure 1(C)). Its mass spectrum (, Figure 1(D)) suggests a molecular ion peak consistent with moderate molecular weight, though exact mass data and functional groups remain unspecified in the provided sources.

Propiedades

IUPAC Name |

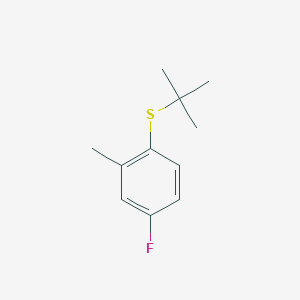

1-tert-butylsulfanyl-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FS/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUYYNHXVIRUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally or Functionally Similar Compounds

The following comparison focuses on CID 137948643 and compounds with analogous structural motifs or biological relevance, as inferred from the evidence.

Structural Analogues from Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived polyketides with cytotoxic properties. Key derivatives include:

Key Differences :

- This compound lacks the macrocyclic lactone core observed in oscillatoxins, suggesting divergent biosynthesis or synthetic modification.

- Methylation patterns (e.g., 30-methyl-oscillatoxin D) are critical for stability and bioactivity in oscillatoxins but are unconfirmed in this compound .

Substrates and Inhibitors in Steroid Transport ()

this compound may share steroidal or bile acid-like features with substrates/inhibitors of transporters:

| Compound | CID | Role | Structural Highlight |

|---|---|---|---|

| Taurocholic acid | 6675 | Bile acid, substrate | Taurine-conjugated cholic acid |

| DHEAS | 12594 | Sulfated steroid, substrate | 3β-sulfate, Δ5 double bond |

| Betulin | 72326 | Triterpenoid, inhibitor | Lupane skeleton, hydroxyl groups |

| This compound | 137948643 | Undocumented | Fused rings, potential oxygenation |

Functional Contrasts :

- Unlike taurocholic acid (CID 6675) or DHEAS (CID 12594), this compound lacks explicit sulfation or amino acid conjugation, which are critical for transporter recognition .

- Betulin (CID 72326) and its derivatives exhibit triterpenoid scaffolds, whereas this compound’s fused cyclic system implies a distinct biosynthetic origin .

Comparison with Tubocuraine Analogs ()

| Compound | CID | Descriptor Profile | Placental Transfer Class |

|---|---|---|---|

| Tubocuraine | 6000 | High polarity, quaternary N | NC (Non-crossing) |

| This compound | 137948643 | Undocumented | Not studied |

Insights :

- Tubocuraine’s quaternary ammonium group (absent in this compound’s inferred structure) is essential for its pharmacological action and placental barrier exclusion .

Q & A

Q. How to ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share raw data, code, and protocols in public repositories (e.g., Zenodo). Use version-controlled lab notebooks (e.g., LabArchives) and pre-register hypotheses on platforms like Open Science Framework. Include detailed "Materials and Methods" sections with vendor catalog numbers and lot codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.